

An In-depth Technical Guide to Ac-Leu-Leu-Norleucinol (ALLN)

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Compound of Interest

Compound Name: *Ac-Leu-Leu-Norleucinol*

Cat. No.: *B12400357*

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Abstract

Ac-Leu-Leu-Norleucinol, commonly known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable, and reversible tripeptide aldehyde inhibitor of a range of cysteine proteases.[1][2] Its primary targets include calpains I and II, cathepsins B and L, and the 20S proteasome.[1][3][4][5] By inhibiting these key enzymes, ALLN interferes with critical cellular processes such as the ubiquitin-proteasome pathway, apoptosis, cell cycle progression, and inflammatory signaling.[1][4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanisms of action of **Ac-Leu-Leu-Norleucinol**, supported by detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.

Chemical Structure and Properties

Ac-Leu-Leu-Norleucinol is a tripeptide composed of N-acetylleucine, leucine, and a norleucinal residue.[7] The aldehyde group on the C-terminal norleucinal is crucial for its inhibitory activity. The molecule adopts an extended conformation in its crystalline state.[2]

Table 1: Chemical and Physical Properties of **Ac-Leu-Leu-Norleucinol**

Property	Value	Reference(s)
IUPAC Name	(2S)-2-acetamido-4-methyl-N- [(2S)-4-methyl-1-oxo-1- [[[(2S)-1-oxohexan-2- yl]amino]pentan-2- yl]pentanamide	[7]
Synonyms	ALLN, Calpain Inhibitor I, MG- 101, Ac-Leu-Leu-Nle-al, N- Acetyl-L-leucyl-L-leucyl-L- norleucinal	[2][4][7][8]
Molecular Formula	C ₂₀ H ₃₇ N ₃ O ₄	[4][6][7][9]
Molecular Weight	383.53 g/mol	[4][8][9]
CAS Number	110044-82-1	[4][6][7][8]
Appearance	White to off-white solid powder	[4][8]
Solubility	Soluble in DMSO (>10 mM), ethanol (5 mg/ml), and methanol. Insoluble in water and aqueous buffers.	[3][6]
SMILES	CCCC--INVALID-LINK-- NC(=O)--INVALID-LINK-- NC(=O)--INVALID-LINK-- NC(=O)C	[4][7]
InChI Key	FMYKJLXRRQTBOR- BZSNMDCSA-N	[4]

Biological Activity and Mechanism of Action

ALLN exhibits a broad spectrum of biological activities primarily through its inhibition of cysteine proteases and the proteasome. This inhibition affects numerous downstream cellular pathways.

Enzyme Inhibition

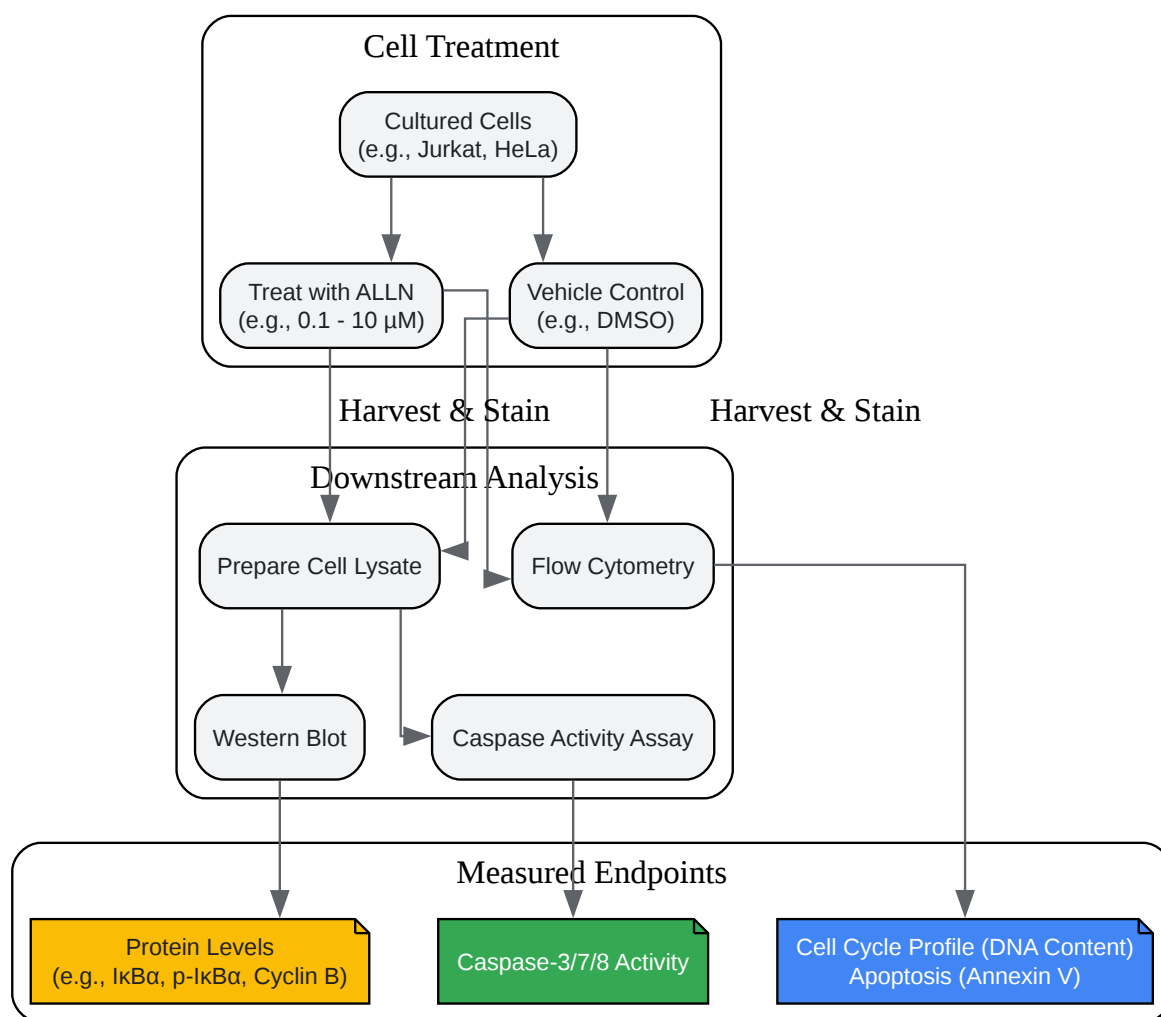
ALLN is a potent reversible inhibitor of several key proteases. The aldehyde functional group readily undergoes nucleophilic attack by the active site cysteine or threonine residues of its target enzymes.^[4] In the case of the proteasome, it forms a reversible hemiacetal with the N-terminal threonine of the $\beta 5$ subunit, inhibiting its chymotrypsin-like activity.^[1]

Table 2: Quantitative Inhibitory Activity of **Ac-Leu-Leu-Norleucinol**

Target Enzyme	Inhibition Constant (Ki)	Reference(s)
Calpain I	190 nM	^{[1][3][4][5]}
Calpain II	220 nM	^{[1][3][4][5]}
Cathepsin B	150 nM	^{[1][3][4][5]}
Cathepsin L	500 pM	^{[1][3][4][5]}
Proteasome (20S)	6 μ M	^{[1][4][5]}

Key Signaling Pathways Affected

One of the most well-characterized effects of ALLN is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Upon receiving a stimulus (e.g., from cytokines like TNF- α), the I κ B kinase (IKK) complex phosphorylates I κ B α , targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of I κ B α frees NF- κ B, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. ALLN blocks this pathway by inhibiting the proteasomal degradation of phosphorylated I κ B α , thereby preventing NF- κ B activation.^{[1][4]}



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